molecular formula C6H7NO2S B1419330 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde CAS No. 687636-95-9

5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde

Cat. No. B1419330
M. Wt: 157.19 g/mol
InChI Key: MROOUGKBDMDJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is commonly referred to as MTCA and is a versatile building block in organic synthesis. MTCA contains a thiazole ring that is known to have various biological and pharmacological activities.

Scientific Research Applications

Synthesis of Bioactive Substances

5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde serves as a key intermediate in the synthesis of various bioactive substances. It's employed in reactions with phenylhydrazine, isoniazid, N-substituted rhodanines, and in the Biginelli reaction with acetoacetic ester and urea, leading to the creation of new 1,3-thiazole derivatives of interest due to their potential biological activities (Sinenko et al., 2016).

Building Block for Biologically Active Compounds

It's recognized as a versatile building block in the synthesis of many biologically active compounds. A notable synthesis involves its stable isotope-labeled counterpart, which is significant in the creation of labeled thiazole compounds that could be crucial for biological studies and potentially for the creation of radioactive isotope-labeled compounds (Lin et al., 2009).

Conformational Analysis in Drug Design

The compound is also relevant in the conformational analysis of drug molecules. Its derivatives have been analyzed for their role in chiral recognition and to determine the active conformations in certain drug series, which is crucial in understanding the drug's interaction with biological targets (Lambert-van der Brempt et al., 1994).

properties

IUPAC Name

5-(methoxymethyl)-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-9-4-5-2-7-6(3-8)10-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROOUGKBDMDJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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